3,6-Diamino-2-(4-bromobenzoyl)-4-phenylthieno[2,3-b]pyridine-5-carbonitrile
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Overview
Description
3,6-Diamino-2-(4-bromobenzoyl)-4-phenylthieno[2,3-b]pyridine-5-carbonitrile is a complex organic compound belonging to the thienopyridine family. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, substituted with amino, bromobenzoyl, phenyl, and carbonitrile groups. Thienopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 3,6-Diamino-2-(4-bromobenzoyl)-4-phenylthieno[2,3-b]pyridine-5-carbonitrile involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thienopyridine core: This step typically involves the cyclization of a suitable precursor, such as 2-aminothiophene, with a pyridine derivative under acidic or basic conditions.
Introduction of the bromobenzoyl group: This can be achieved through a Friedel-Crafts acylation reaction, where the thienopyridine core is reacted with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Amination and phenyl substitution:
Formation of the carbonitrile group: This can be achieved through a cyanation reaction, where the thienopyridine derivative is treated with a cyanating agent like sodium cyanide or potassium cyanide under suitable conditions.
Chemical Reactions Analysis
3,6-Diamino-2-(4-bromobenzoyl)-4-phenylthieno[2,3-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or aldehyde. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The bromobenzoyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Cyclization: The compound can undergo intramolecular cyclization reactions, forming additional ring structures, which can be facilitated by acidic or basic conditions
Scientific Research Applications
3,6-Diamino-2-(4-bromobenzoyl)-4-phenylthieno[2,3-b]pyridine-5-carbonitrile has been studied for various scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex thienopyridine derivatives, which are of interest for their potential biological activities.
Biology: It has been investigated for its potential as an inhibitor of enzymes such as glycogen synthase kinase-3 and bacterial histidine kinase, which are involved in various cellular processes.
Medicine: The compound has shown promise as a potential therapeutic agent for the treatment of diseases such as cancer, infectious diseases, and neurodegenerative disorders.
Industry: It is used in the development of novel materials with specific electronic, optical, or catalytic properties .
Mechanism of Action
The mechanism of action of 3,6-Diamino-2-(4-bromobenzoyl)-4-phenylthieno[2,3-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes, such as glycogen synthase kinase-3 and bacterial histidine kinase, by binding to their active sites and preventing substrate access. This inhibition can lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
3,6-Diamino-2-(4-bromobenzoyl)-4-phenylthieno[2,3-b]pyridine-5-carbonitrile can be compared with other similar compounds, such as:
3,6-Diamino-2-benzoyl-4-isopropylthieno[2,3-b]pyridine-5-carbonitrile: This compound has a similar thienopyridine core but differs in the substituents, which can lead to variations in biological activity and chemical reactivity.
2,4-Diamino-5-(phenylthio)-5H-chromeno[2,3-b]pyridine-3-carbonitrile: This compound has a chromeno[2,3-b]pyridine core and exhibits different chemical properties and biological activities compared to the thienopyridine derivative.
Properties
Molecular Formula |
C21H13BrN4OS |
---|---|
Molecular Weight |
449.3 g/mol |
IUPAC Name |
3,6-diamino-2-(4-bromobenzoyl)-4-phenylthieno[2,3-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C21H13BrN4OS/c22-13-8-6-12(7-9-13)18(27)19-17(24)16-15(11-4-2-1-3-5-11)14(10-23)20(25)26-21(16)28-19/h1-9H,24H2,(H2,25,26) |
InChI Key |
YNIRBVKKTBBNDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC3=C2C(=C(S3)C(=O)C4=CC=C(C=C4)Br)N)N)C#N |
Origin of Product |
United States |
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